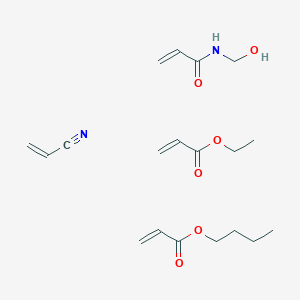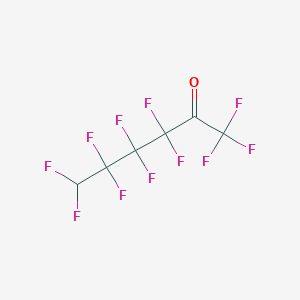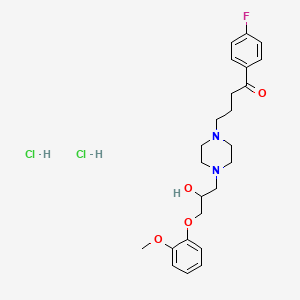
2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a complex organic compound with a unique structure that includes a benzodioxaphosphol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of dipropylamine with a suitable benzodioxaphosphol precursor. One common method involves the formation of an intermediate isothiouronium salt, which is then subjected to alkaline hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors to ensure precise control over reaction conditions and to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted benzodioxaphosphol derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipropylamine: A simpler amine with similar functional groups but lacking the benzodioxaphosphol ring.
2-(Diisopropylamino)ethyl methacrylate: Shares the dipropylamino group but has different structural features and applications .
Uniqueness
2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its benzodioxaphosphol ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where such features are advantageous.
Eigenschaften
CAS-Nummer |
51355-61-4 |
|---|---|
Molekularformel |
C12H18NO3P |
Molekulargewicht |
255.25 g/mol |
IUPAC-Name |
2-oxo-N,N-dipropyl-1,3,2λ5-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C12H18NO3P/c1-3-9-13(10-4-2)17(14)15-11-7-5-6-8-12(11)16-17/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
WZMNKYQJXHSDGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)P1(=O)OC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



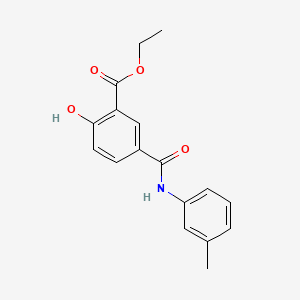
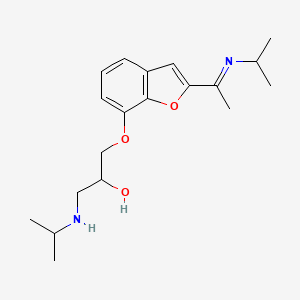
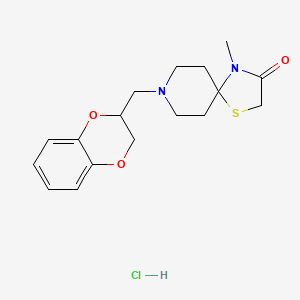
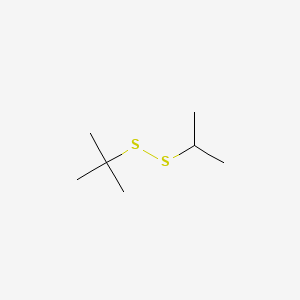
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
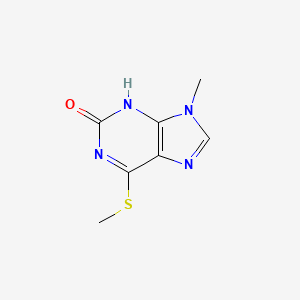
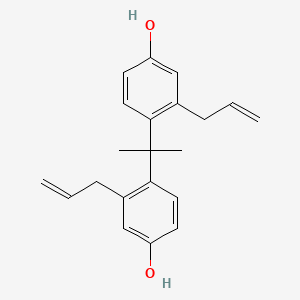
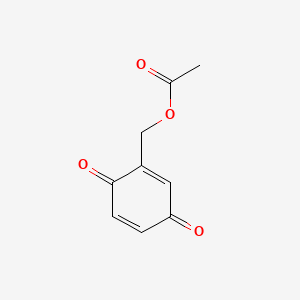
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
